molecular formula C20H16ClF3N2O2 B11646979 Ethyl 7-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 7-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11646979
M. Wt: 408.8 g/mol
InChI Key: CLBMRAZXPNIRKI-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, methyl, and trifluoromethyl phenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The chloro, methyl, and trifluoromethyl phenyl groups are introduced through various electrophilic aromatic substitution reactions. For example, the chloro group can be introduced using chlorinating agents such as thionyl chloride, while the trifluoromethyl phenyl group can be introduced using trifluoromethylation reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, trifluoromethylation reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

Ethyl 7-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of key biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby preventing cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring, used in various chemical and biological studies.

    Trifluoromethylated Quinoline Derivatives: Compounds with similar trifluoromethyl groups, studied for their unique chemical and biological properties.

Uniqueness

Ethyl 7-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C20H16ClF3N2O2

Molecular Weight

408.8 g/mol

IUPAC Name

ethyl 7-chloro-8-methyl-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate

InChI

InChI=1S/C20H16ClF3N2O2/c1-3-28-19(27)15-10-25-17-11(2)16(21)8-7-14(17)18(15)26-13-6-4-5-12(9-13)20(22,23)24/h4-10H,3H2,1-2H3,(H,25,26)

InChI Key

CLBMRAZXPNIRKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC(=C3)C(F)(F)F)Cl)C

Origin of Product

United States

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